molecular formula C23H22ClN3O4S2 B2772607 N-(5-chloro-2-methoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 850915-77-4

N-(5-chloro-2-methoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2772607
CAS No.: 850915-77-4
M. Wt: 504.02
InChI Key: JUQFWSPGBHASDV-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H22ClN3O4S2 and its molecular weight is 504.02. The purity is usually 95%.
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Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on available research findings, including mechanisms of action, efficacy in various assays, and potential clinical implications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A 5-chloro-2-methoxyphenyl moiety.
  • A thieno[3,2-d]pyrimidin core.
  • An ethoxyphenyl substituent.

These structural components contribute to its biological activity and interactions with various biological targets.

Research indicates that the compound exhibits multiple mechanisms of action:

  • Inhibition of Protein Interactions : It has been shown to selectively inhibit bromodomain-containing proteins (BET), particularly BRD3 and BRD4, which are involved in transcriptional regulation. This inhibition can affect cancer cell proliferation and survival pathways .
  • Anticancer Activity : In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell cycle regulation and apoptosis .
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain pathogens, although further investigation is needed to confirm these effects and determine the specific mechanisms involved.

Table 1: Summary of Biological Assays Conducted with this compound

Assay TypeResultReference
Cell Viability Significant reduction in viability in cancer cell lines
Apoptosis Induction Increased rates of apoptosis in treated cells
Bromodomain Binding High selectivity for BRD3-BDII over BRD4-BDI
Antimicrobial Activity Moderate activity against specific bacteria

Case Studies

  • Case Study on Cancer Cell Lines : In a study involving various cancer cell lines (e.g., leukemia and breast cancer), treatment with this compound resulted in a dose-dependent decrease in cell proliferation. The compound was noted to enhance the efficacy of existing chemotherapeutics when used in combination therapies .
  • Antimicrobial Testing : Another study evaluated the antimicrobial properties of the compound against common bacterial strains. Results indicated a moderate inhibitory effect on growth, suggesting potential as an antimicrobial agent; however, specific mechanisms remain to be elucidated .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O4S2/c1-3-31-16-7-5-15(6-8-16)27-22(29)21-17(10-11-32-21)26-23(27)33-13-20(28)25-18-12-14(24)4-9-19(18)30-2/h4-9,12H,3,10-11,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQFWSPGBHASDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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